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Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that

recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1]

These models are becoming indispensable tools in precision oncology, offering a platform for

preclinical drug screening to predict patient-specific therapeutic responses.[2] Brigatinib

(Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic

Lymphoma Kinase (ALK) and other key oncogenic drivers.[3][4] It is approved for the treatment

of ALK-positive metastatic non-small cell lung cancer (NSCLC).[5] This document provides

detailed application notes and protocols for utilizing PDO models to evaluate the efficacy of

Brigatinib, tailored for researchers, scientists, and professionals in drug development.

Brigatinib: Mechanism of Action
Brigatinib is a multi-kinase inhibitor that primarily targets the ALK tyrosine kinase by binding to

its ATP-binding site.[3] This action blocks ALK autophosphorylation and inhibits downstream

signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][6] Beyond

ALK, Brigatinib also demonstrates potent activity against ROS1, FLT-3, and certain EGFR

mutations.[3][6] Its inhibitory action disrupts key signaling cascades including the STAT3, AKT,

ERK1/2, and S6 pathways.[6] This broad inhibitory profile allows Brigatinib to be effective

against various resistance mutations that emerge after treatment with first-generation ALK

inhibitors.[6][7]
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Caption: Brigatinib inhibits ALK and other kinases, blocking downstream pro-survival
pathways.

Quantitative Data
The potency of Brigatinib has been quantified against various kinases in both enzymatic and

cellular assays. This data provides a baseline for understanding its activity before testing in

more complex PDO models.

Table 1: In Vitro Inhibitory Activity of Brigatinib against Key Kinases

Target Kinase Assay Type IC₅₀ (nmol/L) Reference

ALK Kinase Activity 0.58 [7]

ALK (EML4-ALK) Cellular Assay 14 [7]

ROS1 Kinase Activity 1.9 [7]

ROS1 Cellular Assay 18 [7]

FLT3 Kinase Activity 2.1 [7]

IGF-1R Kinase Activity 38 [7]

Insulin Receptor Kinase Activity 262 [7]

EGFR (T790M) Cellular Assay 15 (pEGFR) [7]

| ALK (G1202R mutant) | Cellular Assay | 184 |[8] |

Table 2: Illustrative Example of Brigatinib Efficacy in ALK-Positive NSCLC Patient-Derived

Organoids Note: The following data is for illustrative purposes to demonstrate how results from

a PDO screen may be presented. Values are hypothetical.
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PDO Line ID
Patient
Subtype

Key ALK
Mutation

Brigatinib IC₅₀
(nmol/L)

Predicted
Response

PDO-001-L Treatment-Naïve EML4-ALK v1 15 Sensitive

PDO-002-L
Crizotinib-

Resistant

EML4-ALK v3 +

L1196M
45 Sensitive

PDO-003-L
Crizotinib-

Resistant

EML4-ALK v1 +

G1202R
195

Reduced

Sensitivity

PDO-004-B Brain Metastasis EML4-ALK v1 22 Sensitive

PDO-005-L
Alectinib-

Refractory

EML4-ALK v1 +

G1202R
210 Resistant

Experimental Workflow
The process of using PDOs for Brigatinib drug screening involves several key stages, from

patient sample acquisition to data analysis.
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Phase 1: Organoid Establishment

Phase 2: Drug Screening

Phase 3: Data Analysis

1. Obtain Patient
Tumor Tissue

(Biopsy/Resection)

2. Mechanical & Enzymatic
Digestion

(Collagenase, DNase)

3. Embed Single Cells/
Clumps in

Extracellular Matrix

4. Culture in Specialized
Growth Medium

(2-3 weeks)

5. Harvest & Dissociate
Established Organoids

6. Seed Organoids into
384-well plates

7. Add Brigatinib
(Dose-response curve)

8. Incubate for
72-96 hours

9. Measure Cell Viability
(e.g., ATP Assay)

10. Calculate IC₅₀ Values
& Plot Dose-Response

11. Correlate with
Genomic Data

Click to download full resolution via product page

Caption: Workflow for establishing PDOs and performing Brigatinib sensitivity screening.
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Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids
(PDOs) from Lung Tumor Tissue
This protocol outlines the generation of lung cancer organoids from fresh clinical samples.[9]

1. Materials & Reagents:

Tissue Collection Medium: Advanced DMEM/F12, 10 mM HEPES, 1x GlutaMAX, 1x

Antibiotic/Antimycotic, 10 µM Y-27632.

Digestion Solution: 2.5 mg/mL Collagenase Type II, 10 µg/mL DNase I in AdDF+++ medium.

Extracellular Matrix: Growth factor-reduced Matrigel or BME-2.

Lung Organoid Growth Medium: Advanced DMEM/F12 supplemented with 1x B27, 1x N2,

1.25 mM N-Acetylcysteine, 10 mM Nicotinamide, 5 nM Neuregulin 1, 100 ng/mL Noggin, 100

ng/mL R-spondin 1, 10 ng/mL FGF-10, 5 ng/mL FGF-7, 1 µM SB202190, 10 µM Y-27632,

and 1x Antibiotic/Antimycotic.

Sterile PBS, 15 mL conical tubes, 6-well plates, cell strainers (70 µm).

2. Procedure:

Sample Collection: Collect fresh tumor tissue (biopsy or resection) in ice-cold Tissue

Collection Medium. Process within 24 hours.[10]

Tissue Processing:

In a sterile biosafety cabinet, wash the tissue with cold PBS.

Mince the tissue into ~1-2 mm pieces using sterile scalpels.

Transfer fragments to a 15 mL tube containing 5 mL of pre-warmed Digestion Solution.

Incubate at 37°C for 30-60 minutes with gentle agitation.
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Cell Isolation:

Neutralize the digestion by adding 5 mL of cold AdDF+++ medium.

Filter the suspension through a 70 µm cell strainer to remove large debris.

Centrifuge the flow-through at 400 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet with 5 mL of cold PBS.

Organoid Seeding:

Centrifuge again and discard the supernatant. Resuspend the cell pellet in an appropriate

volume of thawed, ice-cold Matrigel (e.g., 5x10⁴ cells per 25 µL).[10]

Carefully dispense 25-50 µL droplets of the cell-Matrigel suspension into the center of

wells of a pre-warmed 24-well plate.[10]

Invert the plate and incubate at 37°C for 25-30 minutes to solidify the Matrigel domes.[10]

Gently add 500 µL of pre-warmed Lung Organoid Growth Medium to each well.

Culture and Maintenance:

Incubate at 37°C, 5% CO₂.

Replace the medium every 2-3 days.

Organoids should become visible within 7-14 days. Passage organoids every 2-3 weeks at

a 1:2 or 1:3 ratio.[9]

Protocol 2: Brigatinib Drug Sensitivity and Viability
Assay
This protocol details a high-throughput screening method for assessing Brigatinib's effect on

established PDOs.[11][12]

1. Materials & Reagents:
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Established lung PDO cultures.

Drug Screening Medium: Lung Organoid Growth Medium supplemented with 2% BME-2.[11]

Brigatinib stock solution (e.g., 10 mM in DMSO).

384-well clear-bottom, opaque-walled assay plates.

Cell viability reagent (e.g., CellTiter-Glo® 3D).

Acoustic liquid handler or serial dilution equipment.

2. Procedure:

Preparation of Drug Plates:

Prepare a serial dilution of Brigatinib (e.g., 8-point, 3-fold dilution starting from 10 µM) in a

source plate. Include DMSO-only wells as a negative control (vehicle) and a potent cell

killer (e.g., Staurosporine) as a positive control.

Organoid Preparation and Seeding:

Harvest mature organoids from culture. Mechanically or enzymatically dissociate them into

smaller, uniform fragments or single cells.

Count the organoid fragments/cells and resuspend them in Drug Screening Medium to a

final concentration of ~15,000 organoids/mL.[12]

Dispense 30-40 µL of the organoid suspension into each well of the 384-well assay plate.

Allow organoids to settle and recover for 24-48 hours in the incubator.

Drug Treatment:

Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 40

nL) of Brigatinib from the drug plate to the assay plate, achieving the desired final

concentrations. The final DMSO concentration should not exceed 0.1%.[11]
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Return plates to the incubator (37°C, 5% CO₂) for 72-96 hours.

Viability Measurement:

Equilibrate the assay plates and the viability reagent to room temperature.

Add a volume of viability reagent equal to the volume in the well (e.g., 40 µL).

Mix on an orbital shaker for 5 minutes to induce cell lysis.

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

Data Analysis:

Read luminescence using a plate reader.

Normalize the data to controls: (Signal_drug - Signal_positive_control) / (Signal_vehicle -

Signal_positive_control) * 100.

Plot the normalized response against the log of the drug concentration and fit a four-

parameter logistic curve to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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